

Tert-butyl 4-azidopiperidine-1-carboxylate structure and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 4-azidopiperidine-1-carboxylate*

Cat. No.: *B169878*

[Get Quote](#)

An In-depth Technical Guide to **Tert-butyl 4-azidopiperidine-1-carboxylate**

This guide provides a comprehensive overview of **tert-butyl 4-azidopiperidine-1-carboxylate**, a pivotal intermediate in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. The document details the compound's chemical properties, a detailed synthetic protocol, and its primary applications, with a focus on its role in "click chemistry."

Core Compound Data

Tert-butyl 4-azidopiperidine-1-carboxylate is a bifunctional molecule featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and functionalized with an azide moiety. The Boc group provides stability during synthetic transformations and can be readily removed under acidic conditions, while the azide group is a versatile functional handle for a variety of chemical transformations.^[1]

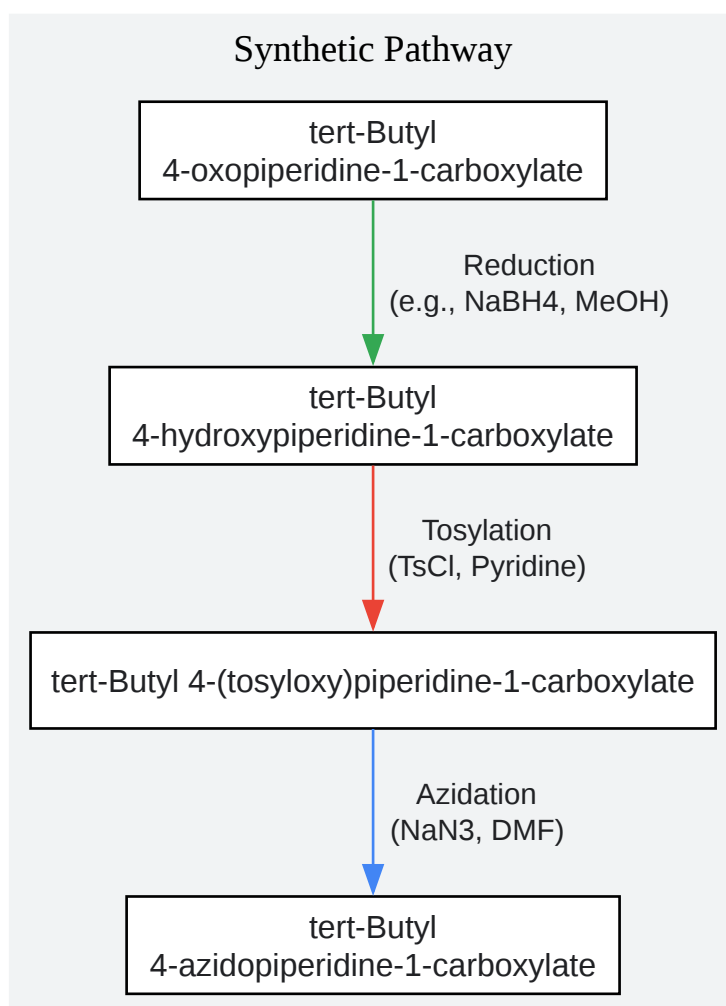
Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₈ N ₄ O ₂	[1]
Molecular Weight	226.28 g/mol	[2][3]
CAS Number	180695-80-1	[2]
Appearance	Varies (often an oil or solid)	
Primary Application	Intermediate in organic synthesis	[1]
Key Reaction Type	Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)	[1]

Synthesis and Experimental Protocols

The synthesis of **tert-butyl 4-azidopiperidine-1-carboxylate** is typically achieved through a multi-step sequence starting from a commercially available piperidone derivative. The general synthetic pathway involves the reduction of a ketone, activation of the resulting alcohol, and subsequent nucleophilic substitution with an azide source.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.



[Click to download full resolution via product page](#)

Caption: Synthetic route to **tert-butyl 4-azidopiperidine-1-carboxylate**.

Step 1: Reduction of tert-Butyl 4-oxopiperidine-1-carboxylate

Objective: To reduce the ketone functionality to a hydroxyl group.

- Materials:
 - tert-Butyl 4-oxopiperidine-1-carboxylate
 - Methanol (MeOH)

- Sodium borohydride (NaBH_4)
- Deionized water
- Ethyl acetate
- Brine (saturated aq. NaCl)
- Anhydrous sodium sulfate (Na_2SO_4)
- Protocol:
 - Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
 - Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
 - Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Quench the reaction by the slow addition of deionized water.
 - Remove the methanol under reduced pressure.
 - Extract the aqueous residue with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo to yield tert-butyl 4-hydroxypiperidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Tosylation of tert-Butyl 4-hydroxypiperidine-1-carboxylate

Objective: To convert the hydroxyl group into a good leaving group (tosylate) for subsequent nucleophilic substitution.

- Materials:

- tert-Butyl 4-hydroxypiperidine-1-carboxylate (from Step 1)
- Pyridine (anhydrous)
- p-Toluenesulfonyl chloride (TsCl)
- Dichloromethane (DCM)
- 1M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)

- Protocol:

- Dissolve the crude tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C.[\[4\]](#)
- Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.[\[4\]](#)
- Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to stand at 4 °C overnight.[\[4\]](#)
- Pour the reaction mixture into ice-water and extract with dichloromethane (3x).
- Combine the organic layers and wash successively with cold 1M HCl (to remove pyridine), water, and saturated NaHCO_3 solution.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate.

Step 3: Synthesis of tert-Butyl 4-azidopiperidine-1-carboxylate

Objective: To displace the tosylate group with an azide ion.

- Materials:
 - tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (from Step 2)
 - Sodium azide (NaN_3)
 - Dimethylformamide (DMF, anhydrous)
 - Deionized water
 - Diethyl ether
 - Anhydrous sodium sulfate (Na_2SO_4)
- Protocol:
 - Dissolve the tosylated intermediate (1.0 eq) in anhydrous DMF in a round-bottom flask.
 - Add sodium azide (2.0-3.0 eq) to the solution.
 - Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
 - Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
 - Pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3x).
 - Combine the organic extracts, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

- The resulting crude **tert-butyl 4-azidopiperidine-1-carboxylate** can be purified by silica gel chromatography if necessary.

Key Applications in Research and Development

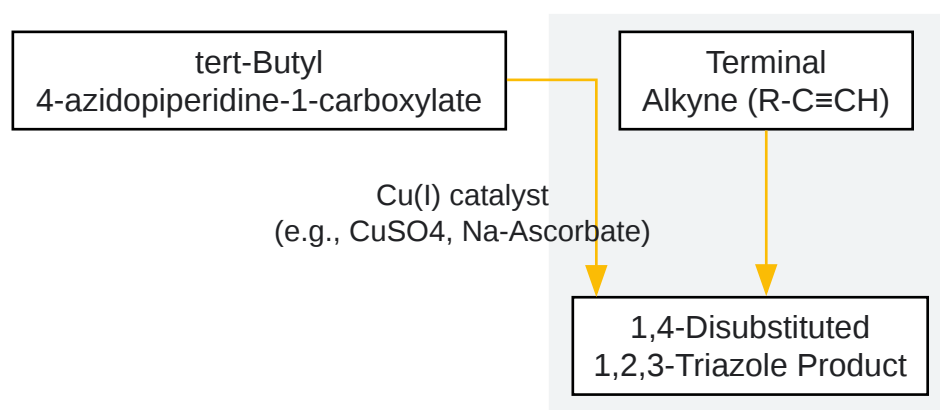
The primary utility of **tert-butyl 4-azidopiperidine-1-carboxylate** stems from its role as a building block in the synthesis of more complex molecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is an ideal substrate for CuAAC, a cornerstone of "click chemistry."^[1] In this reaction, the azide group reacts with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient and tolerant of a wide range of functional groups, making it invaluable for:

- Drug Discovery: Linking the piperidine scaffold to other pharmacophores to create novel drug candidates.
- Bioconjugation: Attaching the molecule to proteins, nucleic acids, or other biomolecules.
- Materials Science: Synthesizing functionalized polymers and materials.

Workflow for a General CuAAC Reaction



[Click to download full resolution via product page](#)

Caption: General workflow for a CuAAC "click" reaction.

Further Functionalization

Beyond click chemistry, the azide can be reduced to a primary amine (tert-butyl 4-aminopiperidine-1-carboxylate), providing a nucleophilic site for amidation, alkylation, or other amine-based chemistries. This dual functionality makes the parent azide a highly versatile synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tert-butyl 4-azidopiperidine-1-carboxylate [myskinrecipes.com]
- 2. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tert-butyl 4-azidopiperidine-1-carboxylate structure and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169878#tert-butyl-4-azidopiperidine-1-carboxylate-structure-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com